

A Guide to the Isotopic Purity of Commercially Available DL-Alanine-¹⁵N

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Compound of Interest

Compound Name: DL-Alanine-¹⁵N

Cat. No.: B1604622

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For researchers in drug development and various scientific fields, the isotopic purity of labeled compounds is paramount for accurate and reproducible experimental results. This guide provides an objective comparison of commercially available DL-Alanine-¹⁵N, focusing on its isotopic purity, and details the experimental methods used for its assessment. This information is intended to assist researchers, scientists, and drug development professionals in making informed decisions when sourcing this critical research material.

Commercially Available DL-Alanine-¹⁵N: A Comparative Overview

DL-Alanine-¹⁵N is offered by several key suppliers of stable isotopes. The stated isotopic purity for these products is consistently high, reflecting the quality required for sensitive analytical applications. Below is a summary of offerings from prominent suppliers.

Supplier	Product Name	Stated ¹⁵ N Isotopic Purity	Chemical Purity
Cambridge Isotope Laboratories, Inc.	DL-Alanine (¹⁵ N, 98%)	98%	98%
Eurisotop	DL-ALANINE (15N, 98%)	98%	98%
Merck (Sigma-Aldrich)	DL-Alanine- ¹⁵ N	Not specified for DL-form, L-form is 98 atom % ¹⁵ N	Not specified for DL-form

Note: While the table focuses on DL-Alanine-¹⁵N, several suppliers, including Cambridge Isotope Laboratories and Sigma-Aldrich, also offer the L-enantiomer with similar isotopic purity levels.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols for Isotopic Purity Assessment

The determination of the isotopic enrichment of ¹⁵N-labeled amino acids like DL-Alanine is primarily accomplished through mass spectrometry-based techniques. The following are detailed methodologies commonly employed for this purpose.

Gas Chromatography/Mass Spectrometry (GC/MS)

Gas Chromatography/Mass Spectrometry is a robust and widely used method for determining the isotopic enrichment of amino acids.[\[6\]](#) The general workflow involves the derivatization of the amino acid to make it volatile, followed by separation on a gas chromatograph and detection by a mass spectrometer.

Methodology:

- **Derivatization:** The amino acid must first be converted into a volatile derivative. A common method is the formation of tert-butyldimethylsilyl (TBDMS) derivatives.

- To a dried sample of DL-Alanine-¹⁵N, add a solution of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) in a suitable solvent like acetonitrile.
- Heat the mixture at 70-100°C for 30-60 minutes to ensure complete derivatization.
- Gas Chromatography (GC):
 - Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a capillary column suitable for amino acid analysis (e.g., a non-polar or medium-polarity column).
 - The oven temperature is programmed to ramp up to allow for the separation of the derivatized alanine from any impurities.
- Mass Spectrometry (MS):
 - The eluent from the GC column is introduced into the ion source of a mass spectrometer (e.g., using electron impact ionization).
 - The mass spectrometer is set to monitor specific ions that are characteristic of the derivatized alanine. For the TBDMS derivative of alanine, key ions would be monitored to determine the ratio of the ¹⁵N-labeled molecule to its unlabeled counterpart. The isotopic enrichment is calculated from the relative abundances of these ions.

Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS)

For very high precision measurements of ¹⁵N/¹⁴N ratios, Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry is the method of choice.^{[7][8]} This technique converts the nitrogen in the sample into N₂ gas, which is then analyzed by an isotope ratio mass spectrometer.

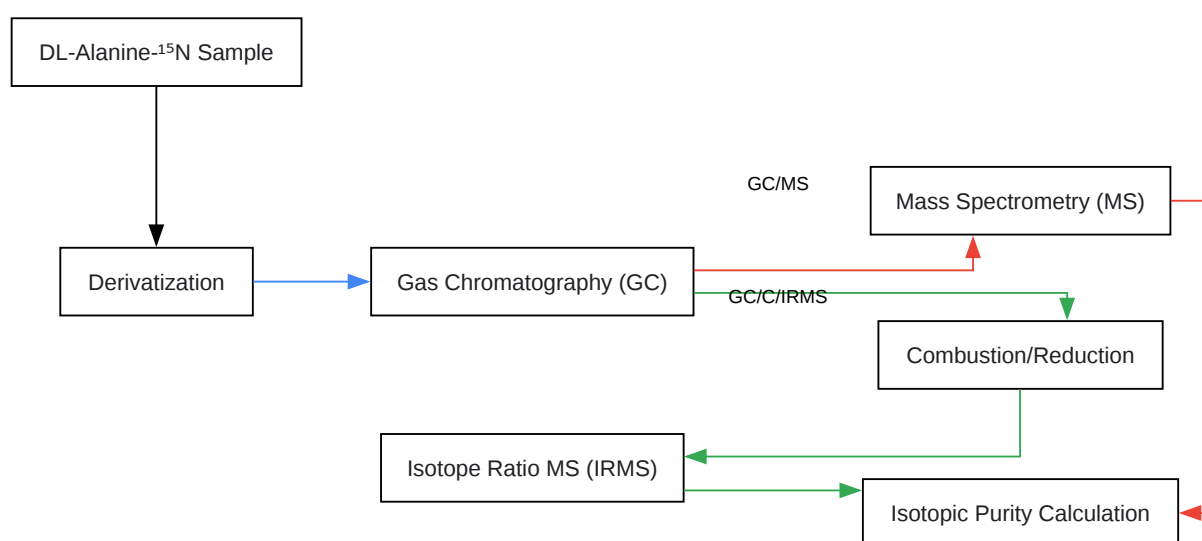
Methodology:

- Derivatization: Similar to GC/MS, the DL-Alanine-¹⁵N is derivatized to make it amenable to gas chromatography. N-pivaloyl-i-propyl (NPIP) esters are a suitable choice for this method.

- Gas Chromatography (GC): The derivatized sample is injected into a GC for separation.
- Combustion: The eluting analyte is passed through a high-temperature (typically $>900^{\circ}\text{C}$) combustion furnace containing an oxidant (e.g., copper oxide). This process quantitatively converts the nitrogen in the alanine derivative into N_2 gas.
- Reduction and Water Removal: The combustion products then pass through a reduction furnace (e.g., containing copper) to convert any nitrogen oxides (NO_x) to N_2 and to remove excess oxygen. A water trap is also included to remove H_2O .
- Isotope Ratio Mass Spectrometry (IRMS): The purified N_2 gas is introduced into the ion source of an isotope ratio mass spectrometer. The instrument simultaneously measures the ion beams corresponding to the different isotopic masses of nitrogen (m/z 28 for $^{14}\text{N}^{14}\text{N}$, m/z 29 for $^{14}\text{N}^{15}\text{N}$, and m/z 30 for $^{15}\text{N}^{15}\text{N}$). The ^{15}N enrichment is calculated from the measured isotope ratios.

Visualization of Experimental Workflow

Below is a diagram illustrating the general workflow for the isotopic purity assessment of DL-Alanine- ^{15}N .



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Caption: Workflow for Isotopic Purity Assessment of DL-Alanine-¹⁵N.

In conclusion, the commercially available DL-Alanine-¹⁵N boasts a high stated isotopic purity, which can be reliably verified using established analytical techniques such as GC/MS and GC/C/IRMS. For researchers, understanding these methodologies is crucial for both validating the quality of their starting materials and for designing robust experimental protocols.

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